Methyl 4-[(2,5-dimethoxyphenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl 4-[(2,5-dimethoxyphenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes multiple methoxy groups and a cyclohexene ring
Preparation Methods
Common synthetic routes may involve the use of reagents such as sodium borohydride for reduction reactions and various catalysts to facilitate the formation of the desired structure . Industrial production methods would likely optimize these steps for efficiency and yield, potentially involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the cyclohexene ring or the amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include sodium borohydride for reductions and various oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-[(2,5-dimethoxyphenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially affecting their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include those with methoxy and amino groups attached to aromatic rings, such as:
- 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline These compounds share structural similarities but differ in their specific functional groups and overall structure, which can affect their reactivity and applications .
Properties
Molecular Formula |
C23H25NO6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
methyl 4-(2,5-dimethoxyanilino)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C23H25NO6/c1-27-16-7-5-14(6-8-16)18-11-15(12-20(25)22(18)23(26)30-4)24-19-13-17(28-2)9-10-21(19)29-3/h5-10,12-13,18,22,24H,11H2,1-4H3 |
InChI Key |
JWSWEBNFSXSIMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2C(=O)OC)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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